molecular formula C20H21N3O2S B2841043 (2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 946306-86-1

(2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2841043
CAS No.: 946306-86-1
M. Wt: 367.47
InChI Key: LDBDOGPQULVXAU-UHFFFAOYSA-N
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Description

The compound “(2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate” is a triazole derivative featuring a 1,2,3-triazole core substituted at four distinct positions. Key structural elements include:

  • Position 4: A carboxylate ester moiety with a (2,5-dimethylphenyl)methyl substituent, contributing steric bulk and aromaticity.
  • Position 5: A methyl group, enhancing metabolic stability.

Triazole derivatives are widely studied in medicinal chemistry due to their versatility in hydrogen bonding, metabolic resistance, and bioisosteric replacement of amides or esters .

Properties

IUPAC Name

(2,5-dimethylphenyl)methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-8-9-14(2)16(10-13)12-25-20(24)19-15(3)23(22-21-19)17-6-5-7-18(11-17)26-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBDOGPQULVXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2,5-dimethylbenzyl chloride with 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazole ring positions using reagents like sodium azide or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

The compound (2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered significant interest in various scientific fields due to its diverse applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agriculture, and material science.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research indicates that derivatives of triazole compounds can inhibit the growth of various fungal pathogens. The compound has shown promising activity against strains such as Candida albicans and Aspergillus fumigatus, making it a candidate for developing new antifungal agents. In a study, triazole derivatives demonstrated a mechanism of action that involves inhibiting the ergosterol biosynthesis pathway, crucial for fungal cell membrane integrity .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of triazole compounds. Specifically, studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, research on similar triazole derivatives has reported significant cytotoxic effects against breast cancer and leukemia cell lines .

Antimicrobial Activity

Beyond antifungal properties, the compound exhibits broad-spectrum antimicrobial activity. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function .

Pesticide Development

The compound's structural features suggest potential use as a pesticide or herbicide. Triazoles are commonly employed in agriculture for their ability to control fungal diseases in crops. Studies have indicated that compounds with similar triazole structures can effectively manage diseases caused by pathogens like Botrytis cinerea and Fusarium spp. .

Growth Regulators

Research indicates that triazole compounds can act as plant growth regulators. They may influence plant growth by modulating hormone levels or altering metabolic pathways related to growth and development. This application is particularly relevant in enhancing crop yield and resistance to environmental stressors .

Polymer Chemistry

In material science, triazoles are being explored for their role in synthesizing novel polymers with unique properties. The incorporation of triazole moieties into polymer backbones can enhance thermal stability and mechanical strength. Recent studies have developed polymeric materials using triazole derivatives that exhibit improved performance in various applications, including coatings and adhesives .

Sensor Development

Triazoles have also been investigated for their potential use in sensor technology. Their ability to form complexes with metal ions allows for the development of sensors capable of detecting environmental pollutants or biological markers. The specific compound can be functionalized to enhance selectivity and sensitivity towards target analytes .

Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntifungal, anticancer, antimicrobialEffective against multiple pathogens; induces apoptosis
AgriculturePesticides, growth regulatorsControls fungal diseases; enhances crop yield
Material SciencePolymer synthesis, sensor developmentImproves material properties; detects pollutants

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural features are compared to heterocyclic analogs from the evidence (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Class Core Heterocycle Key Substituents Reported Activity Reference
Target Compound 1,2,3-Triazole 3-(MeS)Ph, (2,5-diMePh)Me ester, 5-Me Not specified -
Piroxicam Analogs (e.g., 13d) Oxicam (enolic) Carboxylic acid, aryl sulfonamide Anti-HIV (EC₅₀: 20–25 µM)
Thiazolylmethylcarbamates Thiazole Carbamate, hydroxy, phenyl groups Pharmacopeial candidates
Pyrazole Derivative Pyrazole 3-Chlorophenylsulfanyl, aldehyde Structural data only
Key Observations

Piroxicam analogs () utilize an oxicam scaffold, which is structurally unrelated but shares functional relevance in enzyme inhibition (e.g., HIV integrase).

The (2,5-dimethylphenyl)methyl ester group introduces steric hindrance absent in simpler esters (e.g., piroxicam’s carboxylic acid), possibly influencing target selectivity.

Biological Implications :

  • Piroxicam analogs () demonstrated anti-HIV activity via integrase inhibition (EC₅₀: 20–25 µM, SI > 26). The target compound’s triazole core and ester group may similarly engage catalytic residues, though empirical validation is needed.
  • Thiazole derivatives () are pharmacopeial candidates, suggesting the target compound’s structural complexity could align with regulatory standards for drug development.

Computational and Experimental Insights
  • Docking Studies : Piroxicam analogs () showed binding modes akin to raltegravir (HIV integrase inhibitor), highlighting the role of aromatic stacking and hydrogen bonding. The target compound’s triazole and ester groups may mimic these interactions .
  • Crystallography Tools : Structural refinement software (SHELXL, OLEX2) and visualization tools (WinGX, ORTEP) (-5) are critical for elucidating the target compound’s conformation and intermolecular interactions, aiding in SAR studies.

Biological Activity

The compound (2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a triazole derivative that has garnered interest due to its diverse biological activities. The structural features of this compound, including the presence of a triazole ring and various substituents such as methyl and methylsulfanyl groups, suggest potential pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C20H21N3O2S
  • Molecular Weight : 367.47 g/mol
  • Structural Features : The compound contains a triazole ring, a carboxylate moiety, and multiple aromatic rings which enhance its lipophilicity.

Biological Activities

Research indicates that compounds containing triazole rings exhibit a range of biological activities. The following sections detail the specific activities associated with this compound.

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Studies have shown that similar compounds can inhibit fungal growth by disrupting cell membrane integrity. For instance, the antifungal activity of related triazoles has been documented against various pathogens, suggesting that our compound may possess similar properties .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. Compounds like This compound may exhibit cytotoxic effects against cancer cell lines. For example, related triazoles have demonstrated significant activity against colon carcinoma and breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of triazole-linked compounds. These compounds can modulate inflammatory pathways and have shown promise in reducing inflammation in various models. The structure-activity relationship (SAR) indicates that modifications on the triazole ring can enhance anti-inflammatory efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often inhibit enzymes involved in fungal biosynthesis or cancer cell proliferation.
  • Cell Membrane Disruption : Antifungal activity may stem from the ability to disrupt fungal cell membranes.
  • Modulation of Signaling Pathways : Anti-inflammatory effects may arise from interference with pro-inflammatory cytokine signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study ADemonstrated significant antifungal activity against Candida species with an IC50 < 10 µg/mL for similar triazoles.
Study BReported IC50 values of 27.3 µM for breast cancer cell lines treated with triazole derivatives, indicating promising anticancer potential.
Study CFound that certain triazoles exhibited anti-inflammatory effects comparable to standard NSAIDs with IC50 values around 54.65 µg/mL .

Synthesis and Modification

The synthesis of This compound can be achieved through various methods including:

  • Click Chemistry : A popular method for synthesizing triazoles which allows for efficient functionalization.
  • Multi-step Synthesis : Involves the formation of key intermediates that can be further modified to enhance biological activity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2,5-dimethylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by esterification or alkylation steps to introduce substituents. Key parameters include temperature control (60–80°C for cycloaddition), solvent selection (e.g., DMF or THF for solubility), and catalyst loading (1–5 mol% CuI). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1^1H/13^13C NMR and HPLC (>95% purity) are essential .

Q. How can researchers confirm the structural integrity of this triazole derivative?

  • Methodological Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. Complementary techniques include 1^1H/13^13C NMR for functional group analysis (e.g., methylsulfanyl protons at δ 2.4–2.6 ppm), IR spectroscopy for carbonyl stretching (~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Methodological Answer: Standard assays include:

  • Enzyme inhibition: Fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC50_{50} determination.
  • Anticancer activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
  • Antimicrobial screening: Agar dilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do substituents (e.g., 2,5-dimethylphenyl vs. 4-chlorophenyl) influence the compound’s bioactivity?

  • Methodological Answer: Comparative SAR studies require synthesizing analogs with systematic substituent variations. For example:

  • Electron-withdrawing groups (e.g., Cl) may enhance binding to hydrophobic enzyme pockets.
  • Methylsulfanyl groups improve metabolic stability by reducing oxidative degradation.
    Data analysis involves molecular docking (e.g., AutoDock Vina) to predict binding affinities and statistical tools (e.g., ANOVA) to assess significance .

Q. What methodologies assess the compound’s metabolic stability and pharmacokinetic properties?

  • Methodological Answer:

  • In vitro metabolic stability: Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound depletion (t1/2_{1/2}).
  • Plasma protein binding: Equilibrium dialysis or ultrafiltration followed by HPLC-UV analysis.
  • Caco-2 permeability assay: To predict intestinal absorption (Papp_{app} values) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or impurity profiles. Mitigation strategies include:

  • Standardized protocols: Adopt OECD guidelines for cytotoxicity assays.
  • Batch-to-batch consistency: Rigorous QC via HPLC and elemental analysis.
  • Meta-analysis: Use statistical tools (e.g., random-effects models) to harmonize data from multiple sources .

Q. What experimental designs evaluate the environmental fate of this compound?

  • Methodological Answer: Follow OECD Test Guidelines:

  • Hydrolysis: Expose to buffers (pH 4–9) at 50°C; monitor degradation via LC-MS.
  • Soil adsorption: Batch experiments with HPLC quantification of Koc_{oc} values.
  • Aquatic toxicity: Daphnia magna acute toxicity tests (EC50_{50}) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer:

  • Molecular docking: Use Schrödinger Suite or GROMACS to simulate binding to target proteins (e.g., CYP3A4).
  • MD simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models: Develop regression models linking substituent descriptors (e.g., logP, polar surface area) to activity .

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